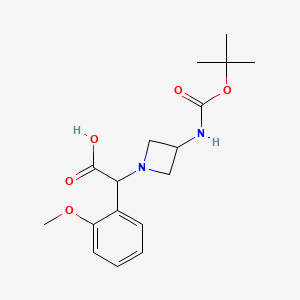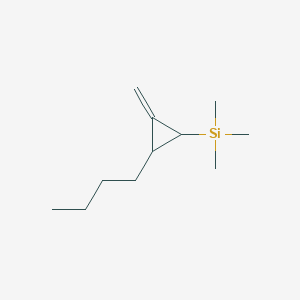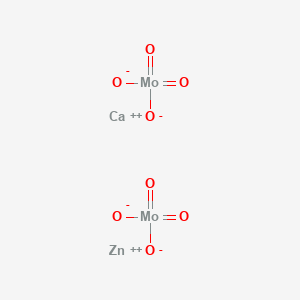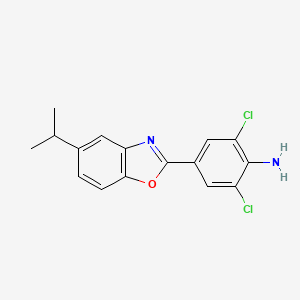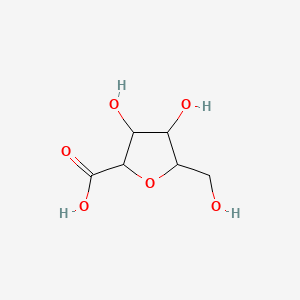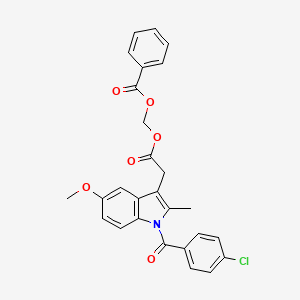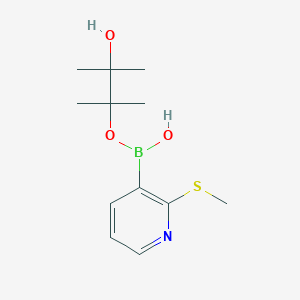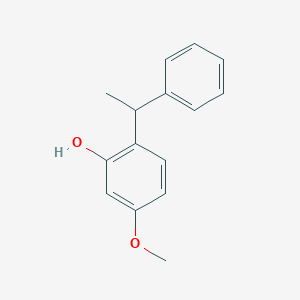![molecular formula C17H23N5O3S B13805070 N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide](/img/structure/B13805070.png)
N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl furan-2-carboxylate with hydrazine hydrate under reflux conditions to form furan-2-carbohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the triazole ring.
Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with ethyl bromoacetate to introduce the sulfanyl group.
Cyclohexane Ring Formation: The final step involves the reaction of the triazole-sulfanyl intermediate with cyclohexanecarbohydrazide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N’-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
N’-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules used in various industrial processes.
作用机制
The mechanism of action of N’-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or metabolic processes, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: This compound shares the furan and sulfanyl groups but differs in the presence of an oxadiazole ring instead of a triazole ring.
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Similar in having a furan ring and a thiol group but differs in the oxadiazole ring structure.
Uniqueness
N’-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide is unique due to the combination of its triazole ring, sulfanyl group, and cyclohexane ring, which confer distinct chemical and biological properties not found in the similar compounds listed above.
属性
分子式 |
C17H23N5O3S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide |
InChI |
InChI=1S/C17H23N5O3S/c1-2-22-15(13-9-6-10-25-13)19-21-17(22)26-11-14(23)18-20-16(24)12-7-4-3-5-8-12/h6,9-10,12H,2-5,7-8,11H2,1H3,(H,18,23)(H,20,24) |
InChI 键 |
KRMFAUZNHJRENG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NNC(=O)C2CCCCC2)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
